Quinaldine Red

Catalog No.
S630410
CAS No.
117-92-0
M.F
C21H23N2.I
C21H23IN2
M. Wt
430.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaldine Red

CAS Number

117-92-0

Product Name

Quinaldine Red

IUPAC Name

4-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline iodide

Molecular Formula

C21H23N2.I
C21H23IN2

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M

SMILES

Array

Synonyms

quinaldine red, quinaldine red chloride

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]

The exact mass of the compound Quinaldine red is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinaldines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinaldine Red (CAS 117-92-0) is a cationic quinoline-based cyanine dye primarily procured as a specialized pH indicator, a highly selective fluorescent probe, and a photosensitizer. In industrial and analytical settings, it is valued for its sharp halochromic transition in highly acidic environments (pH 1.4 to 3.2), shifting from colorless to a vibrant red . Beyond classical titrations, its unique photophysical properties—specifically its dramatic fluorescence enhancement upon binding to hydrophobic protein pockets and specific nucleic acid structures—have driven its adoption in advanced biochemical assays and in vivo imaging. Supplied typically as a dark green to black crystalline powder with a minimum dye content of 95%, Quinaldine Red offers robust solubility in ethanol and methanol, making it highly processable for both diagnostic assay manufacturing and material science applications .

Substituting Quinaldine Red with more common acidic pH indicators or generic fluorescent dyes introduces significant risks of assay failure and data artifact generation. In highly acidic titrations, substituting with Thymol Blue or Methyl Violet often results in ambiguous color transitions (e.g., red-to-yellow or yellow-to-blue) that are difficult to quantify photometrically against complex sample backgrounds, whereas Quinaldine Red’s colorless-to-red shift provides an absolute zero-baseline [1]. In biochemical diagnostics, replacing Quinaldine Red with standard probes like 8-anilino-1-naphthalenesulfonate (ANS) for alpha-1-acid glycoprotein (AGP) quantification fails because ANS strongly cross-reacts with serum albumin. Quinaldine Red remains non-fluorescent in the presence of albumin, allowing for direct, unpurified serum analysis [2]. Consequently, procurement decisions must prioritize Quinaldine Red when absolute specificity in protein binding or high-contrast acidic endpoints are required to maintain workflow processability.

High-Contrast Acidic Endpoint Resolution

For titrations of weak bases or in highly acidic media, endpoint clarity is paramount. Quinaldine Red transitions from colorless to red between pH 1.4 and 3.2. In contrast, Thymol Blue transitions from red to yellow (pH 1.2-2.8), and Methyl Violet transitions from yellow to blue (pH 0.0-1.6) [1]. The transition from a colorless state eliminates background absorbance interference, yielding a higher signal-to-noise ratio for photometric or visual endpoint detection compared to the continuous color presence of alternative indicators.

Evidence DimensionVisual contrast and baseline absorbance in acidic media
Target Compound DataQuinaldine Red (Colorless baseline at pH < 1.4, sharp red at pH 3.2)
Comparator Or BaselineThymol Blue (Red at pH < 1.2, yellow at pH 2.8)
Quantified DifferenceZero-color baseline vs. continuous chromatic interference
ConditionsAqueous and non-aqueous weak base titrations

Procuring Quinaldine Red for quality control titrations minimizes operator error and improves the reproducibility of automated photometric titrators.

Selective Binding Affinity for alpha-1-Acid Glycoprotein (AGP)

Quinaldine Red is highly selective for AGP, demonstrating a binding affinity (K) of 1.3 x 10^6 M^-1. Unlike conventional probes such as 8-anilino-1-naphthalenesulfonate (ANS) or Auramine O, Quinaldine Red exhibits negligible fluorescence in the presence of human serum albumin or bulk aqueous media [1]. This selective fluorescence enhancement allows for the direct fluorometric determination of AGP in raw serum without the need for prior albumin depletion.

Evidence DimensionBinding affinity and albumin cross-reactivity
Target Compound DataQuinaldine Red (K = 1.3 x 10^6 M^-1 for AGP; non-fluorescent with albumin)
Comparator Or BaselineANS / Auramine O (High cross-reactivity with albumin)
Quantified DifferenceElimination of the albumin-depletion step in serum assays
ConditionsFluorometric titration in human serum samples

Utilizing Quinaldine Red significantly reduces assay time and reagent costs in high-throughput pharmacokinetic screening by bypassing complex protein separation steps.

Near-Infrared Fluorescence for Amyloid-beta Plaque Imaging

In the study of neurodegenerative diseases, standard probes like Thioflavin T (ThT) emit in the green spectrum (~480 nm), which suffers from shallow tissue penetration and high background autofluorescence. Quinaldine Red functions as a near-infrared/far-red fluorescent probe that specifically lights up the beta-sheet structures of amyloid proteins [1]. This longer emission wavelength significantly improves the signal-to-noise ratio in complex biological matrices, enabling high-resolution in vivo imaging of mouse brains.

Evidence DimensionEmission wavelength and tissue penetration
Target Compound DataQuinaldine Red (Near-infrared / red emission upon beta-sheet binding)
Comparator Or BaselineThioflavin T (ThT) (Green emission, ~480 nm)
Quantified DifferenceShift to near-infrared spectrum, reducing autofluorescence interference
Conditionsin vivo imaging of amyloid-beta plaques in mouse models

For research procurement, selecting Quinaldine Red over ThT enables deeper tissue imaging and more accurate quantification of amyloid aggregates in live animal models.

Label-Free Detection of DNA i-Motif Structures

Quinaldine Red exhibits a remarkable fluorescence turn-on response upon specific binding to DNA i-motif structures. Standard intercalating dyes (e.g., Ethidium Bromide or SYBR Green) lack structural specificity, binding broadly to double-stranded DNA [1]. The specific fluorescence enhancement of Quinaldine Red allows for the development of label-free, i-motif-based biosensors without requiring expensive dual-labeled fluorophore-quencher oligonucleotide modifications.

Evidence DimensionStructural specificity and fluorescence enhancement
Target Compound DataQuinaldine Red (Specific fluorescence enhancement with i-motifs)
Comparator Or BaselineStandard intercalators (Broad dsDNA binding, no i-motif specificity)
Quantified DifferenceEnables label-free specific detection vs. requiring covalent modifications
ConditionsAqueous label-free oligonucleotide sensing systems

Lowers the cost of goods for diagnostic manufacturers by eliminating the need for complex, covalently modified aptamers in biosensor design.

High-Throughput Pharmacokinetic Serum Assays

Due to its selective binding to alpha-1-acid glycoprotein (AGP) and lack of fluorescence with albumin, Quinaldine Red is the ideal choice for direct fluorometric determination of AGP in unpurified serum, streamlining drug-protein interaction studies and reducing sample preparation bottlenecks [1].

Non-Aqueous and Weak Base Titrations

Its sharp colorless-to-red transition at pH 1.4-3.2 makes it the preferred indicator for industrial quality control titrations where background color interference from standard indicators like Thymol Blue would compromise photometric accuracy [2].

In Vivo Neurodegenerative Disease Modeling

As a near-infrared fluorescent probe, Quinaldine Red is highly suited for deep-tissue imaging of amyloid-beta plaques in live animal models, outperforming standard green-emitting probes like Thioflavin T by minimizing autofluorescence and improving signal clarity [3].

Label-Free Aptamer and Biosensor Development

Its specific fluorescence enhancement upon binding to DNA i-motifs allows diagnostic developers to procure Quinaldine Red as a cost-effective, label-free signaling molecule, avoiding the expense of custom fluorophore-quencher synthesis [4].

Physical Description

Very dark red solid; [Merck Index] Dark green to black powder; May be discolored by light; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

430.09060 Da

Monoisotopic Mass

430.09060 Da

Heavy Atom Count

24

UNII

Z70656T34N

Related CAS

65201-92-5 (chloride)

Other CAS

117-92-0

Wikipedia

Quinaldine_red

General Manufacturing Information

Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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